Benzenesulfonamide, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-oxo-3-pyrrolidinyl)-
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Overview
Description
Benzenesulfonamide, N-(bicyclo[221]hept-5-en-2-ylmethyl)-4-(5-oxo-3-pyrrolidinyl)- is a complex organic compound that features a benzenesulfonamide group attached to a bicyclo[221]hept-5-en-2-ylmethyl moiety and a 5-oxo-3-pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-oxo-3-pyrrolidinyl)- typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[2.2.1]hept-5-en-2-ylmethylamine, which can be synthesized from norbornene derivatives . This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to form the benzenesulfonamide derivative .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-oxo-3-pyrrolidinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Benzenesulfonamide, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-oxo-3-pyrrolidinyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-oxo-3-pyrrolidinyl)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, leading to inhibition of enzyme activity . The bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety provides structural rigidity, enhancing the compound’s binding affinity . The 5-oxo-3-pyrrolidinyl group can participate in additional interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Norbornene-2-methylamine: This compound shares the bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety but lacks the benzenesulfonamide and 5-oxo-3-pyrrolidinyl groups.
Bicyclo[2.2.1]hept-5-en-2-ylmethanol: Similar in structure but contains a hydroxyl group instead of the sulfonamide and pyrrolidinyl groups.
Uniqueness
Benzenesulfonamide, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(5-oxo-3-pyrrolidinyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonamide group allows for specific interactions with biological targets, while the bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety provides structural stability .
Properties
Molecular Formula |
C18H22N2O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H22N2O3S/c21-18-9-16(10-19-18)13-3-5-17(6-4-13)24(22,23)20-11-15-8-12-1-2-14(15)7-12/h1-6,12,14-16,20H,7-11H2,(H,19,21) |
InChI Key |
HZIHGWZABYTZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C4CC(=O)NC4 |
Origin of Product |
United States |
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